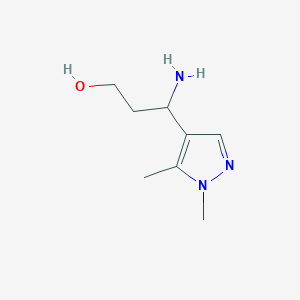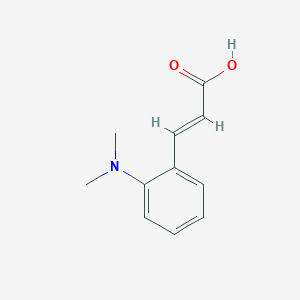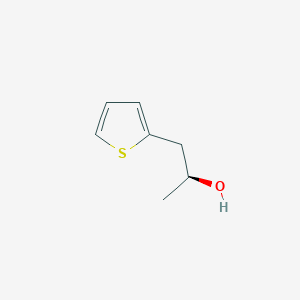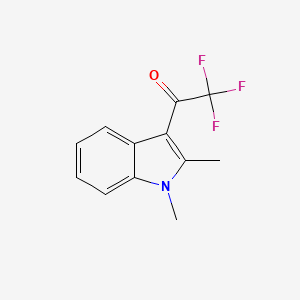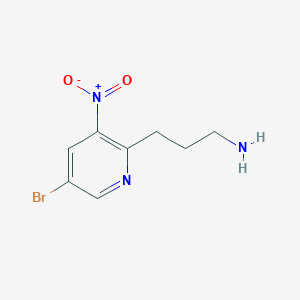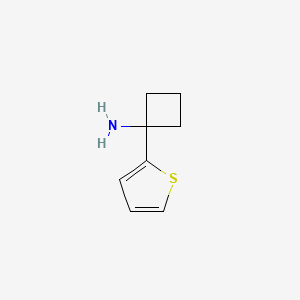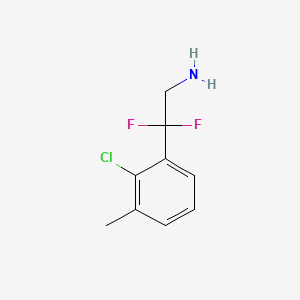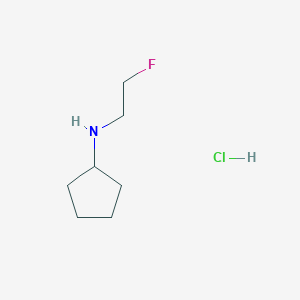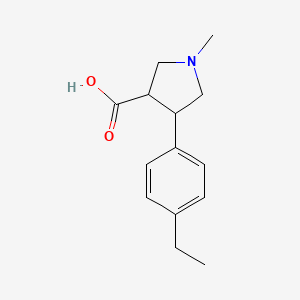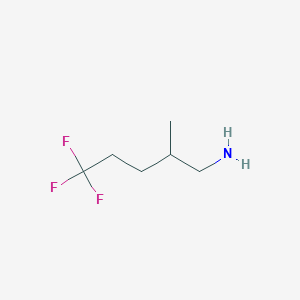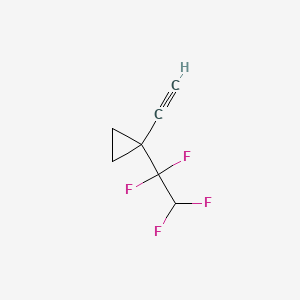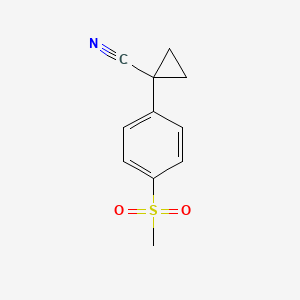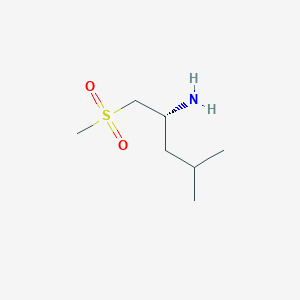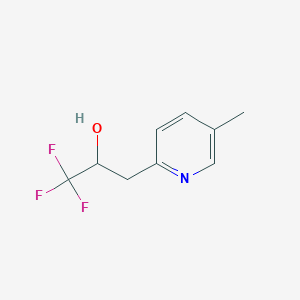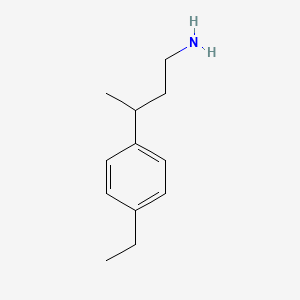
3-(4-Ethylphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)butan-1-amine is an organic compound that belongs to the class of primary amines It consists of a butan-1-amine backbone with a 4-ethylphenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromobutane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride (LiAlH4) reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
3-(4-Ethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)butan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
Butan-1-amine: A primary aliphatic amine with a simpler structure.
4-Phenylbutylamine: Contains a phenyl group instead of an ethylphenyl group.
N-ethylbutan-1-amine: An ethyl group attached to the nitrogen atom instead of the carbon chain
Uniqueness
3-(4-Ethylphenyl)butan-1-amine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
38247-53-9 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
3-(4-ethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3 |
InChIキー |
NAMYYVSNNXNUEH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


